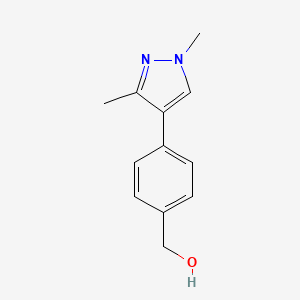
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is a chemical compound that features a pyrazole ring substituted with a phenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable phenylmethanol derivative. One common method is the Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a phenylmethanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanol group, forming a simpler pyrazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)carboxylic acid.
Reduction: 1,3-Dimethyl-1H-pyrazole.
Substitution: Various halogenated derivatives of this compound.
科学的研究の応用
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-5-yl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol group.
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Contains a chloro and fluorophenyl group, used in the synthesis of zolazepam.
Uniqueness
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
生物活性
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory treatments. This article reviews the existing literature on its synthesis, biological evaluations, and molecular mechanisms, providing a comprehensive overview of its pharmacological properties.
The chemical formula for this compound is C12H14N2O. It features a phenolic structure substituted with a pyrazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenols with 1,3-dimethyl-1H-pyrazole under specific conditions. The following table summarizes some synthetic routes reported in the literature:
| Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route 1 | 4-formylphenol + 1,3-dimethyl-1H-pyrazole | Methanol, reflux | 70% |
| Route 2 | 4-bromophenol + 1,3-dimethyl-1H-pyrazole | DMF, base-catalyzed | 65% |
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Aurora Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Aurora-A and Aurora-B kinases with IC50 values in the low micromolar range. This suggests potential utility in targeting specific cancer types such as cervical and breast cancers .
- Cell Proliferation Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. These studies reported significant reductions in cell viability at concentrations as low as 0.5 µM .
Anti-inflammatory Effects
In addition to anticancer activity, compounds containing the pyrazole moiety have been associated with anti-inflammatory effects:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in models treated with pyrazole derivatives. This indicates a potential mechanism for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A study involving patients with advanced cervical cancer treated with an Aurora kinase inhibitor derived from the pyrazole scaffold showed a response rate of approximately 30%, indicating promise for further development .
- Case Study 2 : In a model of rheumatoid arthritis, a pyrazole derivative demonstrated a significant reduction in joint swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Interaction : The compound is believed to interact with the ATP-binding site of kinases like Aurora-A and Aurora-B, leading to inhibition of their activity and subsequent disruption of cancer cell cycle progression .
- Inflammatory Pathways : It may also modulate signaling pathways involved in inflammation by inhibiting NF-kB activation and reducing the expression of pro-inflammatory genes .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
[4-(1,3-dimethylpyrazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-12(7-14(2)13-9)11-5-3-10(8-15)4-6-11/h3-7,15H,8H2,1-2H3 |
InChIキー |
WEZZHPCKQRAHTG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=CC=C(C=C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















